molecular formula C10H17N5O B256489 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

Numéro de catalogue B256489
Poids moléculaire: 223.28 g/mol
Clé InChI: MVHSBWSXNZNZBV-NTUHNPAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMPs are a family of growth factors that play important roles in embryonic development, tissue homeostasis, and disease. DMH-1 has been shown to inhibit BMP signaling in vitro and in vivo, making it a promising tool for studying BMP function and developing therapies for BMP-related diseases.

Mécanisme D'action

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one binds to the BMP type I receptor kinase ALK2 and inhibits its activity, thereby blocking downstream BMP signaling. This results in a decrease in BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bone development, this compound has been shown to promote osteoblast differentiation and bone formation. In stem cell differentiation, this compound has been shown to promote the differentiation of pluripotent stem cells into specific cell types.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting BMP signaling in vitro and in vivo. However, there are also some limitations to its use. This compound is not specific to ALK2 and can also inhibit other BMP type I receptors, which may complicate interpretation of results. In addition, its effects may be context-dependent and vary depending on the cell type and experimental conditions.

Orientations Futures

There are several future directions for research using 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of more specific inhibitors of BMP signaling that target individual BMP type I receptors. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or radiation, to enhance their effectiveness. Additionally, further studies are needed to fully understand the physiological and pathological roles of BMP signaling and the potential therapeutic applications of BMP inhibitors like this compound.

Méthodes De Synthèse

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one can be synthesized using a multistep process that involves the condensation of 3,3-dimethylbutanal with hydrazine to form the hydrazone intermediate, followed by cyclization with methyl isocyanate to form the triazine ring. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used in a variety of scientific research applications, including studies of BMP signaling in cancer, bone development, and stem cell differentiation. In cancer research, this compound has been shown to inhibit BMP signaling in cancer cells and suppress tumor growth in animal models. In bone development research, this compound has been used to study the role of BMP signaling in osteoblast differentiation and bone formation. In stem cell differentiation research, this compound has been used to promote the differentiation of pluripotent stem cells into specific cell types, such as cardiomyocytes and neurons.

Propriétés

Formule moléculaire

C10H17N5O

Poids moléculaire

223.28 g/mol

Nom IUPAC

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H17N5O/c1-6-8(16)11-9(14-12-6)15-13-7(2)10(3,4)5/h1-5H3,(H2,11,14,15,16)/b13-7+

Clé InChI

MVHSBWSXNZNZBV-NTUHNPAUSA-N

SMILES isomérique

CC1=NNC(=NC1=O)N/N=C(\C)/C(C)(C)C

SMILES

CC1=NNC(=NC1=O)NN=C(C)C(C)(C)C

SMILES canonique

CC1=NNC(=NC1=O)NN=C(C)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.